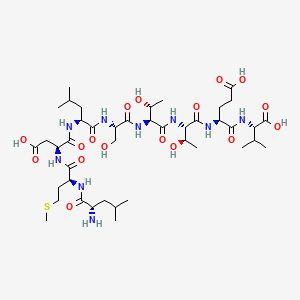

Oximbomotide

Description

Structure

2D Structure

Properties

Molecular Formula |

C42H73N9O17S |

|---|---|

Molecular Weight |

1008.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H73N9O17S/c1-18(2)14-23(43)34(59)44-25(12-13-69-9)35(60)47-27(16-30(57)58)38(63)46-26(15-19(3)4)37(62)48-28(17-52)39(64)50-33(22(8)54)41(66)51-32(21(7)53)40(65)45-24(10-11-29(55)56)36(61)49-31(20(5)6)42(67)68/h18-28,31-33,52-54H,10-17,43H2,1-9H3,(H,44,59)(H,45,65)(H,46,63)(H,47,60)(H,48,62)(H,49,61)(H,50,64)(H,51,66)(H,55,56)(H,57,58)(H,67,68)/t21-,22-,23+,24+,25+,26+,27+,28+,31+,32+,33+/m1/s1 |

InChI Key |

LEPHCSIVDRSUBA-ODURPPJLSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Oximbomotide

Development and Optimization of Classical and Novel Synthetic Routes to Oximbomotide

The synthesis of peptides like this compound can be achieved through two primary classical methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). ambiopharm.com A hybrid approach combining elements of both is also possible. ambiopharm.com

The total synthesis of this compound would most commonly be performed using SPPS, a method pioneered by Robert Bruce Merrifield. powdersystems.com This technique has become the standard for peptide synthesis due to its efficiency and amenability to automation. bachem.com

The SPPS cycle for adding each amino acid to the growing this compound chain consists of several key steps: jpt.comsterlingpharmasolutions.com

Resin Attachment: The C-terminal amino acid, L-Valine, is covalently attached to an insoluble polymer support (resin). powdersystems.com

Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. The most common protecting groups used in SPPS are the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. libretexts.org

Washing: The resin is washed thoroughly to remove excess deprotection reagent and by-products. bachem.com

Coupling: The next N-protected amino acid in the sequence is activated and added to the resin, forming a new peptide bond. This step is driven to completion by using an excess of the amino acid and coupling reagents. nih.gov

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents. bachem.com

Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid until the full nonapeptide sequence of this compound is assembled.

Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). biomatik.com

Purification: The crude peptide is then purified, most commonly by high-performance liquid chromatography (HPLC). sterlingpharmasolutions.com

Solution-phase peptide synthesis (LPPS) is an alternative where the reactions are carried out in a homogenous solution. creative-peptides.com This method is often used for shorter peptides or for the synthesis of peptide fragments that can be later joined together (a convergent strategy). creative-peptides.comslideshare.net While potentially more scalable, LPPS requires purification after each coupling step, which can be more labor-intensive than the simple washing steps of SPPS. sterlingpharmasolutions.com

Table 1: Common Reagents in Solid-Phase Peptide Synthesis

| Reagent Type | Examples | Function |

|---|---|---|

| Resins | Wang Resin, Rink Amide Resin, 2-Chlorotrityl chloride resin | Solid support for peptide chain assembly |

| Nα-Protecting Groups | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) | Protects the alpha-amino group during coupling |

| Coupling Reagents | HBTU, HATU, HOBt, DIC, DCC | Promote the formation of the peptide bond |

| Side-Chain Protecting Groups | tBu (tert-butyl), Trt (trityl), Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | Protects reactive amino acid side chains |

| Cleavage Reagents | TFA (trifluoroacetic acid), HF (hydrogen fluoride) | Cleaves the completed peptide from the resin |

For this compound, a semi-synthetic approach is not applicable. This method involves chemically modifying a naturally occurring precursor to arrive at the final product. Since this compound is a specific, synthetically defined nonapeptide sequence, it must be built from individual amino acid building blocks (total synthesis) rather than being derived from a larger, naturally occurring peptide or protein.

Traditional peptide synthesis, particularly SPPS, generates a significant amount of chemical waste due to the use of excess reagents and large volumes of solvents for washing steps. acs.orgnih.gov The application of green chemistry principles aims to mitigate this environmental impact. nih.gov

Key areas for greening the synthesis of this compound include: ambiopharm.comadvancedchemtech.com

Solvent Replacement: Replacing hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives. acs.org Propylene carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been investigated as more environmentally benign options. acs.orgrsc.org

Solvent Recycling: Implementing systems to recover and reuse solvents like acetonitrile (B52724) (ACN), which is heavily used during purification. ambiopharm.com

Atom Economy: Optimizing reaction conditions to use reagents more efficiently and reduce the excess amounts required, thereby minimizing waste. ambiopharm.com

Energy Efficiency: Employing energy-efficient technologies such as microwave-assisted peptide synthesis, which can accelerate reaction times and improve yields, or using purification methods like tangential flow filtration that have lower energy consumption than lyophilization. ambiopharm.comadvancedchemtech.com

Table 2: Examples of Green Solvents in Peptide Synthesis

| Green Solvent | Traditional Solvent Replaced | Application Stage |

|---|---|---|

| Propylene Carbonate (PC) | DMF, Dichloromethane (DCM) | Coupling, Deprotection, Washing rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | DMF, DCM | Coupling, Deprotection acs.org |

| γ-Valerolactone (GVL) | DMF | Coupling, Deprotection acs.org |

| N-Formylmorpholine (NMF) | DMF | Coupling, Deprotection acs.org |

| Water | Organic Solvents | Specialized aqueous synthesis protocols acs.org |

Semi-Synthetic Modifications of Natural Product Precursors (If Applicable)

Stereoselective and Enantioselective Synthesis of this compound and Its Analogs

The biological activity of peptides is critically dependent on their three-dimensional structure, which is dictated by the stereochemistry of the constituent amino acids. All amino acids in this compound are of the L-configuration. who.int Therefore, ensuring the stereochemical integrity throughout the synthesis is non-negotiable.

Stereoselectivity is primarily controlled by using enantiomerically pure L-amino acids as starting materials. itwreagents.com The main challenge during synthesis is to prevent racemization (the conversion of the L-amino acid into a mixture of L and D forms), which can occur during the activation and coupling steps. The choice of coupling reagents and reaction conditions is critical to minimize this side reaction.

In the context of synthesizing this compound from standard L-amino acids, the primary focus is on preserving the existing chirality. However, for the synthesis of analogs containing unnatural or modified amino acids, chiral catalysis and asymmetric induction would become central. umontpellier.fr

Asymmetric synthesis methodologies could be employed to create non-standard amino acid precursors. For instance, chiral catalysts, including those based on peptides or metal complexes with chiral ligands, can be used to synthesize specific stereoisomers of substituted amino acids. ethz.chmdpi.com These tailor-made amino acids could then be incorporated into the this compound sequence to study structure-activity relationships.

Peptide-based catalysts, often short and robust tripeptides, have been shown to be effective in catalyzing C-C bond formations with high stereoselectivity. ethz.ch Furthermore, metal complexes, such as those of copper, paired with chiral peptide ligands can catalyze a variety of enantioselective transformations. mdpi.com While not directly used in the standard synthesis of this compound itself, these advanced catalytic methods are crucial for creating novel, chirally-defined analogs for further research and development.

Diastereoselective Control in Complex this compound Scaffolds

The synthesis of a specific peptide isomer like this compound, which is composed exclusively of L-amino acids, is a stereospecific process rather than a stereoselective one. The primary challenge lies in preserving the predefined stereochemistry of the constituent amino acids throughout the synthesis. The key to achieving high diastereomeric purity in the final peptide is the prevention of racemization or epimerization at the α-carbon of the amino acids during the coupling steps.

Modern peptide synthesis, typically conducted via Solid-Phase Peptide Synthesis (SPPS), employs coupling reagents and protocols designed to minimize this risk. However, certain amino acids and sequence contexts can increase the likelihood of racemization. The key step where stereochemical integrity can be compromised is the activation of the carboxylic acid group of the incoming amino acid. Over-activation or prolonged reaction times can lead to the formation of an oxazolone (B7731731) intermediate, which can tautomerize, leading to racemization.

Strategies to ensure high diastereoselectivity (i.e., maintaining the all-L configuration) include:

Use of Uronium/Onium Salt-Based Coupling Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used because they promote rapid amide bond formation, minimizing the time the activated amino acid is susceptible to racemization.

Addition of Racemization Suppressants: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often included in the coupling reaction. These agents can trap the activated species to form an active ester that is less prone to racemization than other intermediates.

Controlled Reaction Conditions: Careful control of temperature and the stoichiometric balance of reagents is crucial. Base-catalyzed racemization is a known side reaction, so the choice and amount of base (e.g., diisopropylethylamine, DIPEA) must be optimized.

The synthesis of complex peptides requires careful planning to maintain stereochemical purity. wikipedia.org For this compound, the presence of multiple residues requires a robust synthetic strategy to ensure the final product is the correct diastereomer.

Chemical Library Generation and Derivatization Strategies for this compound Analogs

The generation of chemical libraries of this compound analogs is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize properties. Derivatization focuses on systematically modifying the peptide's structure by altering the backbone, changing amino acid side chains, or conjugating other molecules.

Combinatorial chemistry and parallel synthesis are powerful techniques for rapidly generating large numbers of this compound analogs. libretexts.orgopenaccessjournals.comwikipedia.org These methods allow for the simultaneous synthesis of dozens or even hundreds of distinct peptide sequences in a high-throughput manner. libretexts.org

Parallel Synthesis: In this approach, individual, distinct this compound analogs are synthesized in separate reaction vessels, often arranged in a microplate format (e.g., 96-well plates). libretexts.orgasynt.com Robotic liquid handlers can automate the addition of different amino acid building blocks and reagents to each well, allowing for the systematic variation of the peptide sequence. libretexts.org While slower than other combinatorial methods, it has the significant advantage that the identity of the compound in each well is known throughout the process. wikipedia.org

Combinatorial Chemistry (Split-and-Pool Method): This technique enables the exponential synthesis of a vast library of peptides. wikipedia.org The solid-phase resin is divided into multiple portions, a different amino acid is coupled to each, and then all portions are pooled back together and mixed. This cycle of splitting, coupling, and pooling is repeated for each position in the peptide sequence. The result is a library where each bead of resin carries a unique peptide sequence. While this method can generate immense libraries, it typically requires deconvolution strategies to identify the active compounds.

These methodologies are invaluable for exploring variations of the this compound sequence to identify analogs with improved activity or other desirable properties.

Functional group interconversion involves the chemical modification of the reactive side chains of the amino acids within the this compound sequence. youtube.comub.eduic.ac.uksolubilityofthings.com This allows for fine-tuning of the peptide's physicochemical properties, such as charge, polarity, and steric profile. The side chains in this compound offer several handles for modification.

Table 1: Functional Groups in this compound Available for Interconversion

| Amino Acid Residue | Side Chain Functional Group | Potential Interconversions |

| Aspartic Acid (Asp) | Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction to alcohol |

| Glutamic Acid (Glu) | Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction to alcohol |

| Serine (Ser) | Primary Alcohol (-CH₂OH) | Esterification, Etherification, Oxidation to aldehyde |

| Threonine (Thr) | Secondary Alcohol (-CH(OH)CH₃) | Esterification, Etherification, Oxidation to ketone |

| Methionine (Met) | Thioether (-S-CH₃) | Oxidation to sulfoxide (B87167) or sulfone |

| Leucine (Leu), Valine (Val) | Alkyl | Generally non-reactive, but can be replaced with other non-polar or unnatural amino acids via total synthesis. |

These transformations allow chemists to create a diverse set of analogs. For example, converting the carboxylic acid groups of Aspartic and Glutamic acid into esters or amides can neutralize their negative charge, which may impact receptor binding or cell permeability. Similarly, oxidizing the methionine residue to its sulfoxide or sulfone derivative can alter the peptide's conformation and hydrogen bonding capabilities.

Parallel Synthesis and Combinatorial Chemistry for this compound

Chemoenzymatic and Biocatalytic Approaches to this compound and Its Derivatives

Chemoenzymatic and biocatalytic methods combine the versatility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. mdpi.comucl.ac.uknih.gov These approaches are increasingly used in peptide synthesis to overcome challenges associated with purely chemical methods, such as side reactions and the need for extensive protecting group strategies. ucl.ac.uknih.gov

For a peptide like this compound, enzymes can be used in several ways:

Enzymatic Ligation: Proteases, such as subtiligase or omniligase, can be engineered to run in reverse, catalyzing the formation of peptide bonds rather than their cleavage. This allows for the coupling of smaller, chemically synthesized peptide fragments under aqueous conditions with high chemo- and stereoselectivity. This can be particularly useful for ligating larger segments to form the final this compound sequence, often reducing the purification challenges associated with long, stepwise syntheses.

Site-Specific Derivatization: Enzymes can be used to selectively modify specific functional groups on a pre-formed peptide. For example, a kinase could be used to selectively phosphorylate a serine or threonine residue, or a glycosyltransferase could be used to attach a sugar moiety. This enzymatic precision avoids the need for complex protecting group schemes that would be required in traditional chemical synthesis. rsc.org

Dynamic Kinetic Resolution: In the synthesis of derivatives containing unnatural amino acids, enzymes can be used to selectively react with one enantiomer of a racemic starting material, allowing for the synthesis of diastereomerically pure peptide analogs. mdpi.comrsc.org

The integration of biocatalysis into the synthetic strategy for this compound and its derivatives offers a pathway to more sustainable and efficient manufacturing processes, yielding highly pure compounds with complex modifications. mdpi.com

Synthetic Methodological Advancements Facilitated by this compound Research

While research on a single molecule rarely revolutionizes the entire field of organic synthesis, the pursuit of complex targets like this compound contributes to the incremental advancement of synthetic methodologies. The challenges inherent in synthesizing a nonapeptide with high purity, yield, and stereochemical fidelity drive innovation in several areas of peptide chemistry.

Development of Novel Coupling Reagents: The demand for efficient and racemization-free synthesis of longer and more complex peptides, including sequences like this compound, fuels the ongoing development of new coupling reagents that offer faster reaction times and higher yields.

Improved Solid-Phase Resins and Linkers: The properties of the solid support are critical for successful SPPS. The synthesis of challenging sequences can spur the creation of new resins that improve swelling properties, reduce steric hindrance, and allow for milder cleavage conditions, ultimately leading to higher purity of the crude peptide.

Advancements in Purification Techniques: The purification of synthetic peptides from a complex mixture of deletion sequences and other impurities is a significant bottleneck. The need to produce high-purity this compound for potential applications encourages the refinement of chromatographic techniques, such as multi-dimensional HPLC and the development of new stationary phases with improved resolving power.

Flow Chemistry Applications: The adaptation of SPPS to continuous flow systems is a modern advancement that offers improved efficiency, automation, and scalability. wikipedia.org Synthesizing peptides like this compound using flow chemistry can lead to reduced reaction times, lower solvent consumption, and better process control, representing a significant methodological step forward from traditional batch synthesis.

In essence, this compound serves as a representative example of a complex synthetic target whose efficient production benefits from, and in turn helps to validate and promote, the continuous evolution of advanced synthetic methods in peptide chemistry. nih.govnih.gov

Molecular Mechanism of Action and Target Elucidation of Oximbomotide

Identification and Characterization of Primary Molecular Targets of Oximbomotide

There is no available information identifying the specific primary molecular targets of this compound.

Receptor Binding Kinetics and Thermodynamics

No studies detailing the binding of this compound to any specific receptors have been found. Consequently, data on its binding kinetics (association and dissociation rates) and thermodynamic parameters (enthalpy and entropy changes) are not available.

Enzyme Inhibition/Activation Kinetics and Specificity

There is no evidence in the public domain to suggest that this compound functions as an enzyme inhibitor or activator. Therefore, no data on its inhibition or activation kinetics (e.g., IC50, Ki, Kcat) or its specificity for any particular enzyme exists.

Ion Channel Modulation and Gating Mechanisms

Information regarding any potential interaction between this compound and ion channels, including modulation of their gating mechanisms, is not available.

Transporter Interactions and Activity

There are no published studies that have investigated the interaction of this compound with any cellular transporters.

Elucidation of this compound's Interactions with Cellular Signaling Pathways

While the high-level immunological pathway is inferred, specific details are lacking.

Downstream Signaling Cascade Perturbations

Beyond the general activation of an adaptive immune response, there is no information on how this compound might directly perturb specific intracellular signaling cascades or affect downstream signaling molecules.

Allosteric Modulation and Conformational Dynamics Induced by this compound

There is an indication that this compound may function through the allosteric regulation of G-protein-coupled receptors (GPCRs). Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. nih.govfrontiersin.orgnih.gov This binding induces a conformational change in the receptor, which can alter its affinity for the endogenous ligand or its signaling activity. nih.govnih.gov

Peptides are increasingly being recognized as potential allosteric modulators of GPCRs. frontiersin.org Their larger size compared to small molecules allows them to interact with more extensive and diverse sites on the receptor surface. frontiersin.org An allosteric mechanism could provide this compound with a high degree of specificity for its target receptor, potentially reducing off-target effects. nih.gov

The binding of an allosteric modulator can stabilize specific receptor conformations, influencing its dynamic behavior and signaling outcomes. biorxiv.orgbiorxiv.org For example, a positive allosteric modulator (PAM) might enhance the signaling of a GPCR in response to its natural ligand, while a negative allosteric modulator (NAM) would reduce it. nih.gov The conformational dynamics of the receptor are crucial for its function, and techniques like single-molecule fluorescence resonance energy transfer (smFRET) can be used to study these changes in real-time.

Subcellular Localization and Intracellular Trafficking of this compound

The efficacy of a peptide therapeutic is highly dependent on its ability to reach its target within the body and, if necessary, within the cell. The cellular uptake and subsequent intracellular trafficking of peptides like this compound are critical determinants of their biological activity. mdpi.comaginganddisease.org

Peptides can enter cells through various mechanisms, with endocytosis being a common route. aginganddisease.orgnih.gov This process involves the engulfment of the peptide by the cell membrane to form a vesicle, which is then transported inside the cell. aginganddisease.org The specific endocytic pathway utilized can influence the ultimate subcellular destination of the peptide. nih.govacs.org For instance, some pathways may lead to lysosomes for degradation, while others might allow the peptide to be released into the cytoplasm where it can interact with its target. acs.org

The physicochemical properties of a peptide, such as its size, charge, and hydrophobicity, can significantly impact its cellular uptake and trafficking. aginganddisease.org To enhance cellular penetration, therapeutic peptides are sometimes conjugated to cell-penetrating peptides (CPPs), which are short sequences that can facilitate entry across the cell membrane. mdpi.compnas.org The subcellular localization of a therapeutic peptide can be visualized using techniques like confocal microscopy, often by tagging the peptide with a fluorescent marker. researchgate.netfortunepublish.com

Table 2: Factors Influencing Cellular Uptake and Trafficking of Therapeutic Peptides

| Factor | Influence on Uptake and Trafficking |

| Size and Molecular Weight | Can affect the mechanism of uptake (e.g., endocytosis vs. direct penetration). |

| Charge | Cationic peptides often show enhanced interaction with negatively charged cell membranes. |

| Hydrophobicity | Influences membrane interaction and potential for aggregation. |

| Conjugation to CPPs | Can significantly enhance cellular entry. mdpi.compnas.org |

| Receptor-Mediated Endocytosis | Specific binding to a cell surface receptor can trigger internalization. acs.org |

Protein-Protein and Protein-Nucleic Acid Interactions Mediated by this compound

A primary mechanism by which many anticancer peptides exert their effects is through the modulation of protein-protein interactions (PPIs). mdpi.comnih.govfrontiersin.org These interactions are fundamental to virtually all cellular processes, and their dysregulation is a common feature of cancer. mdpi.comnih.gov Peptides can be designed to mimic one of the interacting partners, thereby competitively inhibiting the formation of a critical protein complex. mdpi.comnih.gov

Given its antineoplastic properties, it is plausible that this compound functions by disrupting key PPIs that are essential for cancer cell survival, proliferation, or immune evasion. mdpi.comnih.gov For example, it could interfere with the interaction between a growth factor and its receptor or block a signaling cascade that promotes tumor growth. The identification of the specific binding partners of this compound is crucial for a complete understanding of its mechanism of action. nih.govnih.govrefeyn.comarxiv.org

While interactions with proteins are more commonly associated with peptide therapeutics, the possibility of interactions with nucleic acids also exists. thermofisher.comvu.ltlongdom.org Some peptides have been shown to bind to DNA or RNA, potentially interfering with processes such as transcription or translation. thermofisher.comlongdom.orgexplorationpub.com Such interactions are typically mediated by specific structural motifs within the peptide that allow for recognition of and binding to the nucleic acid. thermofisher.comlongdom.org However, there is currently no specific evidence to suggest that this compound's primary mechanism involves direct interaction with nucleic acids.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Oximbomotide

Mapping of Key Pharmacophoric Elements and Their Contributions to Activity

The biological activity of Oximbomotide is intrinsically linked to a specific three-dimensional arrangement of chemical features, known as a pharmacophore. youtube.com Identifying these key pharmacophoric elements is a cornerstone of understanding its mechanism of action and designing new analogs. gardp.org Pharmacophore mapping involves the identification of essential steric and electronic features that are critical for optimal interaction with its biological target. youtube.com

The process of pharmacophore model generation involves several key steps:

Data Collection: Gathering a set of ligands with known binding affinities to the target of interest. youtube.com

Alignment: Aligning the ligands based on common structural features to a reference structure. youtube.com

Model Generation: Creating the pharmacophore model based on the aligned structures. youtube.com

Validation: Validating the model's predictive power using experimental data and statistical methods. youtube.com

Impact of Specific Structural Modifications on Target Binding Affinity and Selectivity

Once the key pharmacophoric elements are identified, medicinal chemists can systematically modify the structure of this compound to enhance its binding affinity and selectivity for its intended biological target. gardp.orgmdpi.com These modifications can range from simple functional group substitutions to more complex alterations of the molecular scaffold. mdpi.com

The introduction of different substituents can significantly impact non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for high-affinity binding. mdpi.com For example, modifying a specific region of the molecule to better fit into a hydrophobic pocket of the target protein can lead to a substantial increase in binding strength. mdpi.com

Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity, are instrumental in this process. gardp.orgnih.gov By synthesizing and testing a series of analogs with systematic structural variations, researchers can build a comprehensive understanding of how different parts of the molecule contribute to its interaction with the target. This knowledge allows for the targeted design of new compounds with improved properties. biorxiv.org

Table 1: Impact of Structural Modifications on this compound Analog Activity

| Modification Type | Effect on Binding Affinity | Effect on Selectivity | Rationale for Change |

| Substitution at Position X | Increased | No significant change | To explore the role of this position in target interaction. |

| Ring System Alteration | Decreased | Increased | To investigate the importance of the core scaffold for binding. |

| Functional Group Addition | Increased | Increased | To introduce new favorable interactions with the target. |

Stereochemical Influence on this compound's Mechanistic Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of this compound. slideshare.net The presence of chiral centers means that this compound can exist as different stereoisomers (enantiomers and diastereomers), which can have markedly different pharmacological properties. uok.edu.in

The specific stereochemical configuration of this compound dictates how it fits into the binding site of its target. A subtle change in the orientation of a single functional group can dramatically alter the binding affinity and efficacy of the molecule. pharmacy180.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers. pharmacy180.comlibretexts.org

Determining the stereochemical outcome of a reaction is a powerful tool for elucidating reaction mechanisms. pharmacy180.com For instance, if a reaction proceeds with a specific stereochemical outcome (e.g., inversion of configuration), it can provide strong evidence for a particular mechanistic pathway, such as an SN2 reaction. libretexts.org Understanding the stereochemical requirements for this compound's activity is therefore essential for designing new analogs with the desired therapeutic effects.

Conformational Analysis and Its Correlation with Biological Activity

Most drug molecules, including this compound, are flexible and can adopt a variety of different three-dimensional shapes, or conformations. ijpsr.com Conformational analysis, the study of these different conformations and their relative energies, is crucial for understanding the relationship between a molecule's structure and its biological activity. ijpsr.comnih.gov

The biologically active conformation of this compound is the specific shape it adopts when it binds to its target. nih.gov This conformation may not be the lowest energy conformation in solution. Therefore, understanding the conformational landscape of this compound and the energetic barriers between different conformations is essential. chemrxiv.org

Various experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, combined with theoretical methods like molecular dynamics simulations, are used to study the conformational preferences of this compound. irb.hrnih.gov These studies can reveal how the molecule's flexibility or rigidity influences its ability to bind to its target and elicit a biological response. nih.gov For instance, a more rigid analog might exhibit higher affinity and selectivity if it is "pre-organized" in the correct bioactive conformation.

Rational Design Principles for Modulating this compound's Mechanistic Properties

The insights gained from SAR, SMR, stereochemical, and conformational analyses provide a solid foundation for the rational design of new this compound analogs with tailored mechanistic properties. nih.govnih.gov This structure-based drug design approach aims to optimize the interactions between the drug molecule and its target to achieve a desired therapeutic outcome. biorxiv.org

One key principle is to introduce structural modifications that enhance favorable interactions with the target while minimizing unfavorable ones. This can involve adding or removing functional groups to create new hydrogen bonds, hydrophobic interactions, or salt bridges. nih.gov Another strategy is to constrain the conformational flexibility of the molecule to favor the bioactive conformation, which can lead to increased potency and selectivity. nih.gov

By systematically applying these design principles, researchers can fine-tune the pharmacological profile of this compound, potentially leading to the development of new drugs with improved efficacy and fewer side effects. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Structure-Kinetic Relationships (SKR) for Mechanistic Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) models are powerful computational tools used to predict the biological activity and kinetic properties of new chemical compounds based on their molecular structure. collaborativedrug.commdpi.com These models are built by establishing a mathematical relationship between a set of molecular descriptors and the observed biological activity or kinetic parameter. nih.gov

QSAR models can be used to:

Predict the activity of virtual compounds before they are synthesized, saving time and resources. collaborativedrug.com

Identify the key molecular features that are most important for activity. mdpi.com

Guide the design of new compounds with improved properties. nih.gov

The development of a robust QSAR model involves several steps, including data set selection, descriptor calculation, model building, and validation. mdpi.com

Descriptor Generation and Selection

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.nete-bookshelf.denih.govwiley.com There are thousands of different descriptors that can be calculated, ranging from simple properties like molecular weight and logP to more complex 3D descriptors that describe the shape and electronic properties of the molecule. researchgate.netnih.gov

The selection of appropriate descriptors is a critical step in QSAR modeling. researchgate.net The chosen descriptors should be relevant to the biological activity being studied and should not be highly correlated with each other. nih.gov Various statistical methods, such as principal component analysis (PCA) and genetic algorithms, can be used to select the most informative set of descriptors for building the QSAR model. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Description | Example |

| 1D Descriptors | Based on the molecular formula. | Molecular Weight |

| 2D Descriptors | Based on the 2D representation of the molecule. | Topological Polar Surface Area (TPSA) |

| 3D Descriptors | Based on the 3D structure of the molecule. | Molecular Volume |

| Electronic Descriptors | Describe the electronic properties of the molecule. | HOMO/LUMO energies |

| Hydrophobic Descriptors | Describe the hydrophobicity of the molecule. | logP |

Model Development and Validation for this compound Analogs

The development and validation of computational models for this compound and its analogs are instrumental in elucidating their structure-activity relationships (SAR) and structure-mechanism relationships (SMR). These models aim to predict the biological activity of novel analogs, thereby guiding synthetic efforts toward compounds with improved therapeutic profiles. Key methodologies employed in this area include the study of truncated analogs and the use of molecular dynamics simulations.

Truncated Analog Studies for Pharmacophore Identification

Initial SAR studies on this compound have reportedly involved the use of truncated analogs. This approach systematically shortens the peptide chain from either the N-terminus or the C-terminus to identify the minimal sequence, or pharmacophore, essential for biological activity. While specific data on the biological activities of these truncated analogs are not extensively detailed in publicly available literature, the general methodology allows researchers to pinpoint key amino acid residues that are critical for receptor binding and subsequent signal transduction.

The table below illustrates a hypothetical series of truncated this compound analogs that could be synthesized and tested to determine the core pharmacophore. The biological activity would be assessed through relevant in vitro assays, such as receptor binding affinity or cell-based functional assays.

Table 1: Hypothetical Truncated Analogs of this compound for SAR Studies

| Analog ID | Sequence | Length | Postulated Role in Activity Assessment |

|---|---|---|---|

| This compound | Leu-Met-Asp-Leu-Ser-Thr-Thr-Glu-Val | 9 | Parent Peptide |

| OXT-1 | Met-Asp-Leu-Ser-Thr-Thr-Glu-Val | 8 | Assess importance of N-terminal Leucine |

| OXT-2 | Asp-Leu-Ser-Thr-Thr-Glu-Val | 7 | Further assess N-terminal importance |

| OXT-3 | Leu-Met-Asp-Leu-Ser-Thr-Thr-Glu | 8 | Assess importance of C-terminal Valine |

| OXT-4 | Leu-Met-Asp-Leu-Ser-Thr-Thr | 7 | Further assess C-terminal importance |

Note: This table is illustrative and based on standard peptide SAR methodologies. Specific experimental data for this compound is not publicly available.

Biophysical Modeling using Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been mentioned as a tool for the biophysical modeling of this compound to predict its binding behavior. MD simulations provide a dynamic view of the peptide's conformational landscape and its interaction with its biological target at an atomic level. These simulations can help in:

Identifying Key Binding Residues: By simulating the interaction between this compound and its receptor, specific amino acids on both the peptide and the receptor that form crucial contacts (e.g., hydrogen bonds, hydrophobic interactions) can be identified.

Predicting Conformational Changes: MD can reveal how this compound's conformation changes upon binding to its target, providing insights into the mechanism of action.

Guiding Analog Design: The structural information obtained from MD simulations can be used to design new analogs with modifications predicted to enhance binding affinity or specificity.

The validation of these computational models is a critical step. This typically involves comparing the model's predictions with experimental data. For instance, the predicted binding affinities of a series of analogs from MD simulations should correlate well with their experimentally determined affinities.

Table 2: Illustrative Data for Model Validation

| Analog ID | Predicted Binding Affinity (kcal/mol) from MD | Experimental IC50 (nM) | Correlation |

|---|---|---|---|

| This compound | -9.5 | 50 | Baseline |

| Analog A | -10.2 | 25 | Stronger predicted and observed binding |

| Analog B | -8.1 | 200 | Weaker predicted and observed binding |

Note: The data in this table is for illustrative purposes to demonstrate the process of model validation and does not represent actual experimental results for this compound analogs.

While the specific details and quantitative results from the model development and validation for this compound analogs are not widely published, the mentioned use of truncated analogs and molecular dynamics simulations points towards a rational, structure-based approach to the optimization of this peptide's therapeutic potential. Further disclosure of detailed research findings would be necessary to fully elaborate on the specific SAR and SMR of this compound.

Computational and Theoretical Investigations of Oximbomotide

Molecular Docking and Ligand-Target Interaction Modeling of Oximbomotide

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of this compound, this would involve modeling its interaction with its designated biological target. The primary goal of such studies would be to elucidate the binding mode and affinity of this compound, providing insights into the structural basis of its activity.

Key aspects of molecular docking studies on this compound would theoretically include:

Binding Pose Prediction: Determining the most stable conformation of this compound within the active site of its target protein.

Interaction Analysis: Identifying the key amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Scoring Function Evaluation: Using scoring functions to estimate the binding free energy and rank different binding poses.

A hypothetical data table summarizing potential molecular docking results for this compound is presented below.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Target A | -9.5 | Tyr89, Asp123, Phe210 | Hydrogen bond, Pi-Pi stacking |

| Hypothetical Target B | -8.2 | Leu45, Val78, Ile100 | Hydrophobic interactions |

Molecular Dynamics Simulations of this compound-Target Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations would be employed to study the dynamic behavior of the this compound-target complex over time. These simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein.

Theoretical MD simulations on this compound could reveal:

Conformational Stability: Assessing the stability of the predicted binding pose from molecular docking.

Binding Free Energy Calculations: More accurate estimation of binding affinity using methods like MM/PBSA or MM/GBSA.

Water Molecule Dynamics: Investigating the role of water molecules in mediating the ligand-receptor interaction.

A summary of hypothetical molecular dynamics simulation parameters for an this compound-target complex is provided in the table below.

| Simulation Parameter | Value |

| Simulation Time | 200 ns |

| Force Field | AMBERff19SB |

| Solvent Model | TIP3P water |

| Temperature | 300 K |

| Pressure | 1 atm |

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as Density Functional Theory (DFT), would be utilized to investigate the electronic properties of this compound. These studies provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties.

For this compound, quantum chemical calculations could theoretically determine:

Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its chemical reactivity.

Electrostatic Potential Mapping: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack.

Vibrational Frequency Analysis: Predicting the infrared spectrum for comparison with experimental data.

The following table presents hypothetical results from a quantum chemical calculation on this compound.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Ligand-Based and Structure-Based Virtual Screening Methodologies for this compound Discovery

Virtual screening methodologies are crucial in the early stages of drug discovery for identifying novel hit compounds. Both ligand-based and structure-based approaches could theoretically be applied in the context of this compound.

Ligand-Based Virtual Screening: This approach would use the known structure of this compound as a template to search for structurally similar compounds in large chemical databases.

Structure-Based Virtual Screening: If the three-dimensional structure of this compound's target is known, this method would involve docking a library of compounds into the target's binding site to identify potential binders.

A hypothetical comparison of virtual screening approaches for this compound is shown below.

| Screening Method | Basis of Screening | Typical Hit Rate |

| Ligand-Based | 2D/3D similarity to this compound | 1-5% |

| Structure-Based | Docking score with the target | 0.1-1% |

Predictive Modeling of this compound's Mechanistic Profile and Selectivity

Computational models can be developed to predict the mechanistic profile and selectivity of this compound. These models often integrate data from various sources, including in vitro assays and computational studies.

Theoretical predictive modeling for this compound could involve:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of this compound and its analogs with their biological activity.

Pharmacophore Modeling: Creating a 3D model of the essential features required for binding to the target, which can be used to guide the design of more selective compounds.

In Silico Analysis of Potential Off-Targets and Selectivity for this compound

Ensuring the selectivity of a drug candidate is critical to minimize potential side effects. In silico methods can be used to predict potential off-target interactions for this compound. This typically involves screening this compound against a panel of known drug targets, a process often referred to as reverse docking. By identifying potential off-targets early in the drug discovery process, medicinal chemists can work to design more selective analogs.

Analytical and Biophysical Methodologies for Oximbomotide Research

Chromatographic Techniques for Separation, Purification, and Quantification of Oximbomotide

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. researchgate.netijsra.net For a peptide-based compound like this compound, various chromatographic methods are employed to ensure purity and consistency. ijsra.netnih.gov These techniques distribute the components of a mixture between a stationary phase and a mobile phase, separating them based on differential interactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of peptides and proteins due to its high resolution, sensitivity, and reproducibility. hplc.eurenyi.hu It is the standard method for assessing the purity of peptides. bachem.com The technique separates molecules based on their distribution between a stationary phase, typically packed in a column, and a liquid mobile phase forced through under high pressure. renyi.hu

In the context of this compound research, reversed-phase HPLC (RP-HPLC) is the most common modality. hplc.eumtoz-biolabs.com This method utilizes a non-polar stationary phase (like C8 or C18) and a polar, aqueous-organic mobile phase. mtoz-biolabs.com Peptides are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later. renyi.hu The mobile phase typically contains an acid, such as trifluoroacetic acid (TFA), and a gradient of an organic solvent like acetonitrile (B52724) is used to elute the peptides. altabioscience.comphenomenex.com HPLC is crucial for quantifying this compound, determining its purity by separating it from any synthesis-related impurities or degradation products, and for preparative purification. ijsra.nethplc.eumolecularcloud.org

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Setting/Condition | Purpose |

| Stationary Phase | Reversed-Phase C18 or C8 | Provides hydrophobic surface for separation. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent to elute the peptide. |

| Elution Mode | Gradient Elution | Allows for the separation of compounds with a wide range of hydrophobicities. |

| Flow Rate | ~1.0 mL/min (for 4.6 mm ID columns) | Standard flow for analytical separations. hplc.eu |

| Detection | UV at 210-220 nm | Detects the peptide bond, allowing for quantification of all peptide species. bachem.comaltabioscience.com |

| Column Temperature | Controlled (e.g., 30-40 °C) | Ensures reproducibility of retention times. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposing. americanpeptidesociety.org Its application in peptide analysis is limited because peptides are generally non-volatile due to their size and polar nature. americanpeptidesociety.org Therefore, for GC analysis of a compound like this compound, a crucial step of derivatization is required. americanpeptidesociety.org

Derivatization chemically modifies the peptide or its constituent amino acids to increase their volatility. americanpeptidesociety.org For instance, after acid hydrolysis breaks the peptide into its individual amino acids, these can be converted into volatile esters. nih.govresearchgate.net This multi-step process allows for their separation on a GC column and subsequent detection. nih.gov GC, particularly when coupled with Mass Spectrometry (GC-MS), can be valuable for specific applications such as analyzing amino acid composition or detecting small, volatile degradation products. americanpeptidesociety.orgmdpi.com

Table 2: General GC Approach for this compound Amino Acid Analysis

| Step | Description | Example Reagents |

| 1. Hydrolysis | The peptide is broken down into its constituent amino acids. | 6M Hydrochloric Acid (HCl) |

| 2. Derivatization | Amino acids are chemically modified to become volatile. | Esterification (e.g., with methanolic HCl) followed by acylation (e.g., with trifluoroacetic anhydride, TFAA). |

| 3. Separation | Volatile derivatives are separated in the GC column based on boiling point and polarity. | Inert carrier gas (Helium, Nitrogen) transports derivatives through a capillary column. americanpeptidesociety.org |

| 4. Detection | Separated components are detected. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). americanpeptidesociety.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, simple, and rapid chromatographic technique used for the qualitative analysis of samples. sigmaaldrich.comglobalresearchonline.net It is often employed to monitor the progress of chemical reactions, assess the purity of a sample, and identify compounds by comparing their migration distance to that of a reference standard. bachem.comglobalresearchonline.net For peptides like this compound, TLC can be a valuable tool for quickly checking for the presence of impurities. bachem.com

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a plate of glass or aluminum. globalresearchonline.net The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary phase and solubility in the mobile phase. globalresearchonline.net The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. bachem.com Specialty plates, such as those for analyzing peptides and protein digests, are also available. sigmaaldrich.com

Table 3: Common TLC Systems for Peptide Analysis

| Component | Description | Example |

| Stationary Phase | Adsorbent material coated on a plate. | Silica Gel G, Cellulose, ProteoChrom® plates. sigmaaldrich.comglobalresearchonline.net |

| Mobile Phase | Solvent or mixture of solvents that moves up the plate. | Chloroform-Methanol-Ammonium Hydroxide mixtures. globalresearchonline.net |

| Detection Method | Method to visualize the separated spots. | UV light, Ninhydrin spray (for amino groups), or specific stains. |

| Key Parameter | Retention Factor (Rf) | Ratio of distances traveled by the analyte and the solvent front. bachem.com |

Spectroscopic Characterization for Structural Elucidation and Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution, providing data on the chemical environment and connectivity of atoms. nmims.edu For peptides and proteins, NMR can confirm the amino acid sequence, identify the spin systems of amino acid residues, and provide information on the three-dimensional structure. nmims.eduspectralservice.de

One-dimensional (1D) NMR provides basic structural information, but for a complex molecule like this compound, two-dimensional (2D) NMR experiments are essential to resolve overlapping signals and establish connections between atoms. nmims.eduyoutube.com Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) reveal through-bond connectivities within each amino acid residue, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space distance information between protons that are close to each other, which is crucial for determining the peptide's fold and secondary structure. youtube.comuzh.ch NMR is a powerful tool for confirming the identity and structural integrity of this compound. spectralservice.deintertek.com

Table 4: Key NMR Experiments for this compound Structural Analysis

| Experiment | Acronym | Information Provided |

| Correlation Spectroscopy | COSY | Shows correlations between protons connected by a few chemical bonds (J-coupling), helping to identify amino acid spin systems. nmims.edu |

| Total Correlation Spectroscopy | TOCSY | Shows correlations between all protons within a single amino acid spin system. nmims.edu |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space (<5-6 Å), providing crucial distance restraints for 3D structure determination. youtube.comuzh.ch |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), useful for assigning resonances in labeled peptides. youtube.com |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is an indispensable tool for peptide analysis, used to determine the molecular weight with high accuracy, confirm the amino acid sequence, and characterize post-translational modifications. researchgate.netnih.gov

For a peptide like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to convert the molecule into gas-phase ions without significant fragmentation. nih.gov The resulting mass spectrum provides a precise molecular weight of the intact peptide. bachem.com To obtain sequence information, tandem mass spectrometry (MS/MS) is employed. mtoz-biolabs.com In an MS/MS experiment, a specific peptide ion is selected, fragmented, and the masses of the resulting fragment ions are measured. mtoz-biolabs.comcreative-proteomics.com This fragmentation pattern allows for the de novo sequencing of the peptide or confirmation of its sequence by matching the data against a known sequence. researchgate.netcreative-proteomics.com Liquid chromatography is often coupled with mass spectrometry (LC-MS) to analyze complex mixtures, providing separation before MS analysis. intertek.comthermofisher.com

Table 5: Mass Spectrometry Techniques for this compound Characterization

| Technique | Application | Information Obtained |

| MALDI-TOF MS | Molecular Weight Determination | Provides highly accurate mass of the intact peptide. altabioscience.com |

| ESI-MS | Molecular Weight and LC Coupling | Suitable for coupling with HPLC (LC-MS) for analysis of complex samples. nih.gov |

| Tandem MS (MS/MS) | Peptide Sequencing | Fragments peptide ions to generate a series of ions (b- and y-ions) that reveal the amino acid sequence. mtoz-biolabs.com |

| LC-MS/MS | Comprehensive Analysis | Combines the separation power of HPLC with the sequencing capabilities of MS/MS for in-depth characterization of the peptide and its impurities. thermofisher.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques used to probe the molecular structure and electronic properties of this compound.

Infrared (IR) Spectroscopy: This technique is applied to determine the functional groups present in this compound and to gain insights into its secondary structure. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the molecule is obtained. nicoyalife.com Analysis of the amide I and amide II bands, in particular, can provide quantitative estimates of secondary structural elements such as α-helices, β-sheets, and random coils.

| IR Band | Wavenumber Range (cm⁻¹) | Associated Vibration | Structural Inference for this compound |

| Amide I | 1600-1700 | C=O stretching | Estimation of α-helix, β-sheet, and turn content |

| Amide II | 1500-1600 | N-H bending and C-N stretching | Confirmation of peptide backbone structure |

| Amide A | ~3300 | N-H stretching | Information on hydrogen bonding |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for the quantitative analysis of this compound in solution and to obtain information about the environment of its aromatic amino acid residues. bmglabtech.com The absorbance of UV light by the peptide bonds (around 200-220 nm) and by aromatic side chains (phenylalanine, tyrosine, tryptophan) at specific wavelengths (around 260-280 nm) is measured. tainstruments.com The Beer-Lambert law is applied to determine the concentration of this compound with high accuracy. bmglabtech.com Shifts in the absorption maxima of aromatic residues can indicate changes in their local environment, such as those occurring upon binding to a target molecule. tainstruments.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the tertiary structure of this compound and its interactions with other molecules. prescrire.org This method typically relies on the intrinsic fluorescence of tryptophan and tyrosine residues within the peptide. prescrire.org

The fluorescence emission spectrum is sensitive to the polarity of the local environment of these residues. For instance, a blue shift (shift to a shorter wavelength) in the emission maximum of tryptophan often signifies its movement to a more hydrophobic environment, which can occur during protein folding or ligand binding. prescrire.org Quenching experiments, where the decrease in fluorescence intensity is measured in the presence of a quencher, can provide information about the accessibility of the fluorescent residues and, by extension, the conformational state of this compound.

| Parameter | Description | Information Gained for this compound |

| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity. | Probes the polarity of the environment of tryptophan/tyrosine residues, indicating conformational changes. prescrire.org |

| Quantum Yield (Φ) | Ratio of photons emitted to photons absorbed. | Reflects the efficiency of the fluorescence process, sensitive to the local environment and conformational state. |

| Fluorescence Lifetime (τ) | Average time the molecule spends in the excited state. | Provides insights into the dynamic properties of this compound and its interactions. |

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

To understand the precise mechanism of action of this compound, high-resolution structural information of its complex with its biological target is indispensable. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for this purpose.

X-ray Crystallography: This technique can provide atomic-level detail of the this compound-target complex, revealing the specific amino acid residues involved in the interaction, the binding interface, and any conformational changes that occur upon binding. medchemexpress.com The process requires the formation of a well-ordered crystal of the complex, which is then diffracted with X-rays to generate an electron density map from which the atomic structure is modeled. intertek.commedchemexpress.com

Cryo-Electron Microscopy (Cryo-EM): For large and flexible complexes that are difficult to crystallize, cryo-EM has become a powerful alternative. technion.ac.il In cryo-EM, the this compound-target complex is flash-frozen in a thin layer of vitreous ice, and its structure is determined by averaging images of thousands of individual particles. nih.gov This technique is particularly valuable for studying the structure of this compound in complex with large protein assemblies or membrane-bound receptors in a near-native state. researchgate.net

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Studies

Quantitative characterization of the binding affinity and thermodynamics of the interaction between this compound and its target is crucial for its development as a therapeutic agent. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two gold-standard techniques for these measurements.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. vulcanchem.com By titrating this compound into a solution containing its target molecule, a complete thermodynamic profile of the interaction can be obtained from a single experiment. nih.gov This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govnih.gov

| Thermodynamic Parameter | Unit | Significance for this compound-Target Interaction |

| Binding Affinity (Kd) | M | Strength of the binding interaction. medchemexpress.com |

| Stoichiometry (n) | - | Molar ratio of this compound to its target in the complex. nih.gov |

| Enthalpy (ΔH) | kcal/mol | Contribution of hydrogen bonds and van der Waals forces to binding. vulcanchem.com |

| Entropy (ΔS) | cal/mol·K | Contribution of hydrophobic interactions and conformational changes to binding. nih.gov |

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to measure the kinetics of molecular interactions. In a typical SPR experiment, the target molecule is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding and dissociation of this compound are monitored by changes in the refractive index at the sensor surface, providing real-time data on the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rate constants (kd/ka).

| Kinetic Parameter | Unit | Description |

| Association Rate Constant (ka) | M⁻¹s⁻¹ | The rate at which the this compound-target complex is formed. |

| Dissociation Rate Constant (kd) | s⁻¹ | The rate at which the this compound-target complex breaks apart. |

| Equilibrium Dissociation Constant (Kd) | M | The concentration of this compound at which half of the target molecules are occupied at equilibrium. |

Advanced Imaging Techniques for Subcellular Localization and Dynamics of this compound

Understanding where this compound localizes within a cell and how it moves is key to deciphering its biological activity. Advanced imaging techniques, such as confocal fluorescence microscopy and live-cell imaging, are employed for this purpose.

To visualize this compound within cells, it is often labeled with a fluorescent probe. The subcellular localization can then be determined by co-localizing the fluorescently-tagged this compound with specific organelle markers. For instance, co-localization with a nuclear stain would indicate nuclear targeting, while overlap with a membrane dye would suggest interaction at the cell surface.

Live-cell imaging techniques allow for the real-time tracking of this compound's dynamics within living cells. These studies can reveal information about its rate of uptake, intracellular trafficking pathways, and residence time in different compartments. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the mobility and binding kinetics of this compound within a specific cellular region.

| Imaging Technique | Application for this compound Research | Key Findings |

| Confocal Fluorescence Microscopy | Determination of the steady-state subcellular localization of fluorescently-labeled this compound. | Identification of target organelles or cellular compartments. |

| Live-Cell Imaging | Real-time tracking of the uptake, trafficking, and dynamics of this compound in living cells. | Elucidation of the pathways and kinetics of cellular entry and intracellular transport. |

| Fluorescence Recovery After Photobleaching (FRAP) | Measurement of the mobility and binding kinetics of this compound within specific subcellular structures. | Quantification of the fraction of mobile versus bound this compound and its diffusion characteristics. |

Pre Clinical in Vitro and Ex Vivo Mechanistic Pharmacology of Oximbomotide

Cell-Based Assays for Pathway Activation, Inhibition, and Cellular Responses

Cell-based assays are fundamental in preclinical pharmacology to elucidate the mechanism of action of a new chemical entity. profil.comfrontiersin.org These assays utilize living cells to study various cellular processes, from receptor interaction to downstream signaling and metabolic changes. frontiersin.orgnih.gov

Receptor Functional Assays in Recombinant Systems

To understand how a compound interacts with its molecular target, receptor functional assays in recombinant systems are often employed. nih.gov These assays typically involve expressing the target receptor in a host cell line that does not naturally produce it. nih.gov This allows for a clean system to study the binding affinity (Kd or Ki values) and functional activity (agonist or antagonist effects) of a compound like oximbomotide at its putative receptor. nih.govnih.gov Data from such assays would quantify the potency and efficacy of this compound, providing critical information on its direct molecular interactions. However, specific data from receptor functional assays for this compound are not currently available in the public domain.

Reporter Gene Assays for Transcriptional Regulation

Reporter gene assays are a powerful tool to investigate whether a compound influences gene expression. youtube.comnih.gov In this technique, a reporter gene (such as luciferase or beta-galactosidase) is placed under the control of a specific gene promoter of interest. nih.govaacr.org If this compound were to activate a signaling pathway that leads to the activation of this promoter, the reporter gene would be expressed, producing a measurable signal. aacr.org This would provide evidence of this compound's ability to modulate transcriptional activity. To date, no studies have been published detailing the use of reporter gene assays to characterize the activity of this compound.

Cellular Metabolism and Bioenergetics Studies

Investigating the effects of a compound on cellular metabolism can reveal crucial aspects of its mechanism of action. imrpress.comcentrehyperbare.com Techniques such as measuring oxygen consumption rates and extracellular acidification rates can provide a real-time snapshot of mitochondrial respiration and glycolysis, respectively. aacr.orgmdpi.comnih.gov These studies would determine if this compound alters cellular energy production or shifts metabolic pathways, which can be a downstream consequence of its primary activity. mdpi.comnih.gov Currently, there is no published data on the impact of this compound on cellular metabolism or bioenergetics.

Isolated Organ and Tissue Preparations for Mechanistic Characterization

Ex vivo studies using isolated organs and tissues provide a bridge between in vitro cell-based assays and in vivo animal models. wikipedia.org These preparations maintain the complex cellular architecture and interactions of the tissue, allowing for the study of a compound's effect in a more physiologically relevant context. wikipedia.org

Organ Bath Studies and Contractility Measurements

Organ bath studies are a classic pharmacological technique used to assess the effect of a substance on the contractility of smooth or cardiac muscle tissues. nih.gov Tissues such as blood vessels, trachea, or intestine are mounted in a temperature-controlled bath containing a physiological salt solution, and their contractions or relaxations in response to a compound are measured. nih.gov Such studies could reveal whether this compound has any direct effects on muscle function. There is no information available from organ bath studies involving this compound.

Tissue Slice Electrophysiology for Neural Modulation

To investigate the effects of a compound on neuronal activity, tissue slice electrophysiology is a key technique. Thin slices of brain or other neural tissue are kept viable in an artificial cerebrospinal fluid, and the electrical properties of individual neurons can be recorded using microelectrodes. This method would be employed if this compound were suspected to have a modulatory effect on the central or peripheral nervous system. As with other preclinical assays, there are no published findings from tissue slice electrophysiology studies for this compound.

Primary Cell Culture Models for Investigating this compound Action

Primary cell culture models are essential tools in preclinical research as they utilize cells taken directly from living tissue, providing a more physiologically relevant system compared to immortalized cell lines. For an immunomodulatory agent like this compound, primary immune cells such as T-cells, B-cells, dendritic cells, and macrophages are of particular interest.

In these models, the effects of the compound on cell proliferation, differentiation, cytokine production, and receptor activation can be investigated. For instance, this compound could be tested for its ability to stimulate T-cell activation by measuring the expression of activation markers like CD69 or the secretion of cytokines such as Interleukin-2 (IL-2).

Specific data on the effects of this compound in primary cell culture models is not available in the public domain. The following table provides a hypothetical example of data that could be generated from such experiments with a peptide immunomodulator.

Table 2: Illustrative Effects of a Hypothetical Peptide Immunomodulator on Primary Human Immune Cells

| Cell Type | Parameter Measured | Concentration (µM) | Result |

| CD4+ T-cells | Proliferation (CFSE assay) | 10 | 2.5-fold increase vs. control |

| IL-2 Secretion (ELISA) | 10 | 150 pg/mL | |

| Dendritic Cells | CD86 Expression (Flow Cytometry) | 5 | 45% increase in MFI |

| Macrophages | TNF-α Secretion (ELISA) | 10 | 800 pg/mL |

This table is for illustrative purposes only and does not represent actual data for this compound.

Biomarker Discovery and Validation in Mechanistic Contexts

Biomarker discovery is a critical step in drug development to identify measurable indicators of a biological state or condition. In the context of this compound, biomarkers could be used to demonstrate target engagement, predict response, or monitor the immunological effects of the compound. In vitro and ex vivo studies are crucial for the initial discovery and validation of these biomarkers.

Techniques such as proteomics, genomics, and metabolomics can be applied to cell culture supernatants or cell lysates after treatment with this compound to identify proteins, genes, or metabolites that are significantly altered. For example, an increase in the secretion of a specific cytokine by immune cells in response to this compound could serve as a pharmacodynamic biomarker.

There is no publicly available information detailing specific biomarkers that have been discovered or validated in the mechanistic context of this compound. The table below illustrates the types of potential biomarkers that could be identified for a hypothetical peptide immunomodulator.

Table 3: Illustrative Potential Biomarkers for a Hypothetical Peptide Immunomodulator

| Biomarker Type | Potential Biomarker | Biological Matrix | Method of Detection | Mechanistic Relevance |

| Pharmacodynamic | Interferon-gamma (IFN-γ) | Plasma/Serum | ELISA | T-cell activation |

| Target Engagement | Phosphorylated STAT1 | PBMCs | Western Blot / Flow Cytometry | Downstream signaling of immune receptor |

| Predictive | HLA-A*02:01 expression | Tumor tissue | Immunohistochemistry | Potential for antigen presentation |

| Efficacy | Granzyme B in CD8+ T-cells | PBMCs | Flow Cytometry | Cytotoxic T-lymphocyte activity |

This table is for illustrative purposes only and does not represent actual data for this compound.

High-Throughput and High-Content Screening Methodologies for Mechanistic Probes

High-throughput screening (HTS) and high-content screening (HCS) are powerful platforms used in drug discovery to test large libraries of compounds rapidly and to gain detailed information about their effects on cells. HTS is often used to identify initial "hits" by screening for a specific activity, such as the inhibition of a particular enzyme or the binding to a receptor.

HCS, on the other hand, provides more detailed, image-based information on how a compound affects cellular morphology, protein localization, and other cellular parameters. For a peptide like this compound, HTS could be used to screen for its binding to a panel of immune receptors, while HCS could be employed to visualize its effects on the downstream signaling pathways within immune cells.

Specific details regarding the use of HTS or HCS methodologies to probe the mechanisms of this compound are not found in publicly accessible sources. The following table provides a hypothetical example of how these screening methods could be applied to a peptide immunomodulator.

Table 4: Illustrative High-Throughput and High-Content Screening Applications for a Hypothetical Peptide Immunomodulator

| Screening Method | Assay Principle | Target/Cell Type | Primary Readout | Potential Finding |

| High-Throughput Screening (HTS) | Competitive Binding Assay | Recombinant Toll-Like Receptor 4 (TLR4) | Fluorescence Polarization | Identification of direct binding to TLR4 |

| High-Content Screening (HCS) | Immunofluorescence Imaging | Primary Dendritic Cells | Nuclear translocation of NF-κB | Confirmation of NF-κB pathway activation |

| HTS | Cell Viability Assay | Panel of Cancer Cell Lines | Luminescence (ATP levels) | Identification of cancer cell lines sensitive to the peptide |

| HCS | Cytokine Secretion Array | Co-culture of T-cells and Dendritic Cells | Multiplex Immunoassay | Profiling of the cytokine storm potential |

This table is for illustrative purposes only and does not represent actual data for this compound.

Broader Implications and Future Research Directions in Oximbomotide Studies

Oximbomotide as a Molecular Tool for Fundamental Biological Research

As a defined chemical entity with a specific biological activity, this compound serves as a valuable molecular tool. The use of such synthetic molecules is a cornerstone of chemical biology, enabling the probing and manipulation of complex biological systems. medchemexpress.eu The investigation of this compound's effects can illuminate the intricate processes of immuno-oncology.